molecular formula C20H22N4O3 B2593418 7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1396715-31-3

7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2593418
CAS No.: 1396715-31-3
M. Wt: 366.421
InChI Key: GHHCYFIBOSFWLF-UHFFFAOYSA-N
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Description

7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in scientific research due to its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, and a pyrazine-piperidine moiety, which contributes to its unique chemical behavior.

Preparation Methods

The synthesis of 7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyrazine-Piperidine Moiety: The pyrazine-piperidine moiety can be attached through nucleophilic substitution reactions, where the piperidine ring is first synthesized and then coupled with a pyrazine derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amine reagents.

Chemical Reactions Analysis

7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or pyrazine-piperidine moieties are replaced with other groups using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties, making it a candidate for further biological studies.

    Medicine: The compound’s pharmacological properties suggest its potential use in drug development for treating various diseases, including infectious diseases and cancer.

    Industry: It can be utilized in the production of pharmaceuticals and other fine chemicals, contributing to the advancement of industrial processes.

Comparison with Similar Compounds

7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which also contain a benzofuran core, are known for their biological activities, including antimicrobial and anticancer properties.

    Pyrazine Derivatives: Pyrazinamide, a well-known antitubercular drug, shares the pyrazine moiety and exhibits significant antimicrobial activity.

    Piperidine Derivatives: Compounds like piperidine-based antipsychotics and analgesics highlight the pharmacological potential of the piperidine ring.

Properties

IUPAC Name

7-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-16-4-2-3-15-11-17(27-19(15)16)20(25)23-12-14-5-9-24(10-6-14)18-13-21-7-8-22-18/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHCYFIBOSFWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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